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Compound of Interest

3-methyl-2-(2-oxo-1,3-diazinan-1-
Compound Name:
yl)butanoic acid

Cat. No.: B13401522

To understand the biological activity, one must first master the scaffold. While often termed
“"tetrahydropyrimidinones" (THPMSs) in recent pharmacological reviews, these compounds are
structurally 3,4-dihydropyrimidin-2(1H)-ones (or thiones).[4]

The core pharmacophore consists of a six-membered heterocyclic ring containing two
nitrogens. The biological "code" is written into three key positions:

o C4 Position (Aryl-binding): Essential for hydrophobic pocket interactions (e.g., Eg5 allosteric
site).

o C5 Position (Electron-withdrawing): Modulates the "push-pull" electronic system and
lipophilicity (ester/acetyl groups).

e C2 Position (Urea/Thiourea): The H-bond donor/acceptor site. Substitution of Oxygen with
Sulfur (2-thione) often drastically alters potency and selectivity.

Structure-Activity Relationship (SAR) Visualization

The following diagram maps specific structural modifications to their resultant biological
activities.
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Figure 1: SAR map illustrating how specific substitutions on the THPM core drive divergent
pharmacological outcomes.

Part 2: Primary Pharmacological Domains
Anticancer Activity: The Eg5 Paradigm

The most authoritative application of THPMs is the inhibition of Kinesin-5 (Eg5). Unlike taxanes
that target tubulin directly (causing neuropathy), THPMs like Monastrol are allosteric inhibitors.

e Mechanism: They bind to an allosteric pocket formed by helix

2, helix

3, and loop L5 of the kinesin motor domain. This binding locks the motor in an ADP-bound
state, preventing ATP hydrolysis and force generation.

e Phenotype: The result is the "monoastral” phenotype—centrosomes fail to separate, and the

cell arrests in mitosis, leading to apoptosis via the spindle assembly checkpoint.

Antimicrobial & Antiviral Potency

THPM derivatives exhibit broad-spectrum activity against Gram-positive (S. aureus) and Gram-
negative (E. coli) bacteria.[5]
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o Causality: The lipophilic nature of C5-esters facilitates cell membrane penetration, while the
C2-thione moiety (in sulfur analogs) is believed to interact with bacterial enzymes, potentially
DNA gyrase (specifically the ATPase domain of GyrB), disrupting replication.

e Recent Advances: Hybrids of THPM with triazoles have shown synergistic effects,
overcoming resistance mechanisms in MRSA.

Cardiovascular: Calcium Channel Blockade

Structurally similar to nifedipine (a dihydropyridine), THPMs act as L-type calcium channel
blockers.

o Key Feature: The presence of an ortho-substituted phenyl ring at C4 forces the ring into a
specific boat conformation essential for fitting into the calcium channel pore.

Part 3: Experimental Methodologies
Protocol A: Green Synthesis of THPM Derivatives

Rationale: Traditional acid-catalyzed Biginelli reactions suffer from low yields and long reaction
times. This protocol uses a catalyst-free, solvent-free approach or green catalysts (e.g., fruit
juice/organic acids) to ensure high atom economy, a requirement for modern medicinal
chemistry.

Workflow:

Reactants: Mix 1.0 equiv. Aldehyde (e.g., benzaldehyde), 1.0 equiv.

-Keto ester (e.g., ethyl acetoacetate), and 1.5 equiv. Urea/Thiourea.[6][7]

o Catalysis: Add 10 mol% Tartaric acid (or perform under microwave irradiation at 300W).
o Reaction: Stir at 80°C for 15—-30 minutes (monitor via TLC, solvent: Hexane/EtOAc 7:3).
e Work-up: Cool to RT. Pour into crushed ice. Filter the solid precipitate.

 Purification: Recrystallize from Ethanol.

o Validation:
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H NMR must show the characteristic doublet/singlet for the C4-H proton around 5.0-5.5
ppm.

Protocol B: Kinesin-5 (Eg5) ATPase Inhibition Assay

Rationale: To validate anticancer potential specifically via the Eg5 mechanism, a general
cytotoxicity assay (MTT) is insufficient. You must prove target engagement.

Reagents:

Recombinant human Eg5 motor domain.

ATP (1 mM).

Microtubules (taxol-stabilized).

Malachite Green Phosphate Detection Kit.
Step-by-Step Procedure:

o Preparation: Dilute Eg5 protein to 10 nM in reaction buffer (20 mM PIPES, pH 6.8, 2 mM
MgCl

, 1 mM EGTA, 1 mM DTT).

e Incubation: Add THPM test compounds (dissolved in DMSOQO) at varying concentrations (0.1

M — 100
M). Incubate for 15 min at 25°C.

» Activation: Add Taxol-stabilized microtubules (200 nM) and ATP (1 mM) to initiate the ATPase
cycle.

e Reaction: Incubate for 30 min. The Eg5 hydrolyzes ATP to ADP + Pi.
e Termination: Add Malachite Green reagent. This binds to free inorganic phosphate (Pi).

e Quantification: Measure Absorbance at 620 nm.
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e Calculation:

is calculated by plotting % Inhibition vs. Log[Compound].

o Self-Validation: Include Monastrol (100

M) as a positive control. If Monastrol does not show >50% inhibition, the assay is invalid.

Part 4: Quantitative Data Summary

The following table summarizes the biological activity profiles of key THPM derivatives from

recent literature.

Derivative Cc4 C2 Target/Activ Potency (
o Substi Substi ) Reference
ubstituent ubstituent ity I MIC)
14
Monastrol 3-OH-Phenyl S (Thione) Eg5 Kinesin M ( [1, 5]
)
43.6
HelLa
THPM-4k 3-Br-Phenyl O (Urea) o M ( [3]
Cytotoxicity
)
4-NO 12.5
THPM-Gyr S (Thione) S. aureus [1, 11]
-Phenyl g/mL (MIC)
Complex 3nM (
TAK-442 O (Urea) Factor Xa [12]
fused )

Part 5: Mechanistic Visualization (Eg5 Inhibition)

This diagram details the allosteric inhibition loop, explaining why THPMs cause mitotic arrest.
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Figure 2: Mechanism of Action for Eg5 inhibition by THPM derivatives. Binding locks the motor
in a low-affinity state, preventing spindle bipolarity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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